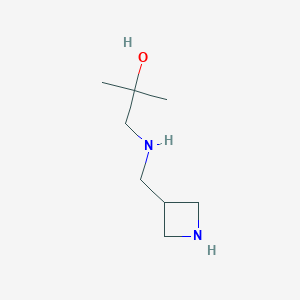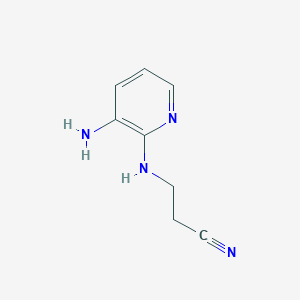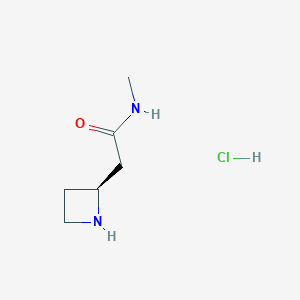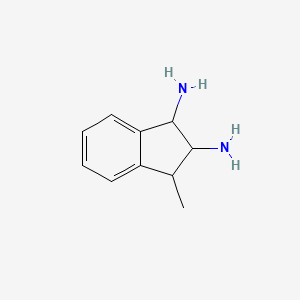
1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This method is efficient and provides high regio- and stereoselectivity.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions with nitrogen nucleophiles or by the reduction of β-lactams.
Attachment of Methylpropan-2-ol Moiety: The final step involves the attachment of the 2-methylpropan-2-ol moiety to the azetidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Oxetane: A four-membered oxygen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Uniqueness
1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol is unique due to the combination of the azetidine ring with the 2-methylpropan-2-ol moiety. This structure imparts distinct chemical and biological properties that are not found in simpler azetidine or oxetane derivatives. The presence of the hydroxyl group also allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)6-10-5-7-3-9-4-7/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
UPGSVIXFRMDSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)


![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)

![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)

